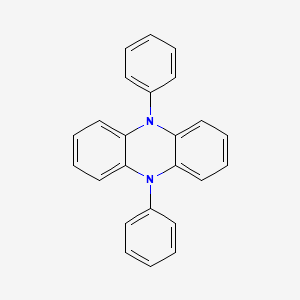

5,10-diphenyl-5,10-dihydrophenazine

Descripción

Contextualization within Dihydrophenazine Chemistry and Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are organic compounds characterized by the presence of one or more nitrogen atoms within a polycyclic aromatic ring system. nih.govlibretexts.orglibretexts.org This class of molecules is of significant interest due to its wide presence in nature, from crude oil to molecules of astrobiological importance like nucleobases. nih.govnasa.gov PANHs are broadly categorized as either basic or nonbasic, and their physical and chemical properties, such as solubility, can differ significantly from their hydrocarbon analogs. tandfonline.com

Within the diverse family of PANHs, phenazines represent a key structural motif. Phenazine (B1670421) and its derivatives are known for their redox activity, photosensitivity, and conductivity, making them valuable in various applications including dyes, fluorescent probes, and magnetic materials. mdpi.com The core structure of phenazine can be reduced to form 5,10-dihydrophenazine (B1199026), a molecule that serves as a fundamental building block for a vast array of functional materials. nih.gov The chemistry of dihydrophenazines is rich and versatile, largely revolving around the two nitrogen atoms at the 5 and 10 positions. These nitrogen centers are redox-active, capable of undergoing stable, reversible one-electron oxidation-reduction steps. acs.org This property is central to their function in many applications. The non-planar, saddle-shaped structure of many N,N'-disubstituted dihydrophenazines also gives rise to unique photophysical properties. acs.org

Significance of 5,10-Diphenyl-5,10-dihydrophenazine in Contemporary Chemical Research

Among the numerous dihydrophenazine derivatives, this compound stands out for its specific contributions to contemporary chemical research. The introduction of phenyl groups at the nitrogen atoms significantly influences the electronic and steric properties of the dihydrophenazine core. This particular substitution pattern creates a balance of hydrophobic and aromatic characteristics.

The significance of this compound is particularly evident in the field of materials science. It serves as a crucial building block for the synthesis of more complex, functional phenazine-based polymers. mdpi.comnih.gov These polymers have shown considerable promise in advanced applications such as electrochromic devices and as cathode materials for organic batteries. mdpi.comnih.gov For instance, polymers incorporating the this compound unit exhibit stable electrochemical properties over thousands of cycles. mdpi.comresearchgate.net

Furthermore, the broader class of N,N'-diaryldihydrophenazines, to which this compound belongs, is being extensively investigated as a cost-effective and sustainable alternative to precious metal complexes in photoredox catalysis. nih.gov Although research has often focused on derivatives with different aryl substituents, the fundamental structure of this compound provides a key reference point for understanding structure-property relationships in this class of photocatalysts. nih.govnih.govacs.org The compound's utility in synthesizing materials for organic light-emitting diodes (OLEDs) is also an area of active research, leveraging the photoluminescent properties of the dihydrophenazine core. benchchem.com

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3665-72-3 ambeed.com |

| Molecular Formula | C₂₄H₁₈N₂ chemspider.com |

| Molecular Weight | 334.42 g/mol |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-diaminobenzene |

| 1-hydroxy phenazine |

| 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine |

| 5,10-dihydrophenazine |

| This compound |

| 5-bromo-10-phenyldihydrophenazine |

| 5-butyl-10-phenyl-5,10-dihydrophenazine |

| 5-methyl-10-phenyl-5,10-dihydrophenazine |

| N,N'-(this compound-2,7-diyl)diacetamide |

| Catechol |

| Iodobenzene |

| Iodomethane |

| n-butylamine |

| Phenazine |

Structure

2D Structure

Propiedades

IUPAC Name |

5,10-diphenylphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBSZGSHSLQLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459976 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3665-72-3 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5,10 Diphenyl 5,10 Dihydrophenazine

Established Synthetic Pathways for 5,10-Diaryl-5,10-dihydrophenazines

The construction of the 5,10-diaryl-5,10-dihydrophenazine scaffold can be achieved through several synthetic routes, with metal-catalyzed cross-coupling reactions and intramolecular cyclizations being the most prominent.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Copper- and Palladium-mediated Reactions)

Metal-catalyzed cross-coupling reactions represent a powerful and versatile method for the synthesis of 5,10-diaryl-5,10-dihydrophenazines. Both copper and palladium catalysts have been effectively employed to facilitate the formation of the key C-N bonds in the dihydrophenazine core.

An efficient method for the synthesis of 5,10-diaryldihydrophenazines utilizes a palladium(0)-mediated cross-coupling reaction. nih.gov This approach has been successful in producing various derivatives that show excellent properties as hole injection materials in electroluminescent (EL) devices. nih.gov

Modern synthetic strategies often prioritize atom economy and stereochemical precision. A significant advancement in this area is the development of a copper-catalyzed domino reaction that combines C–H amination and Ullmann-type N-arylation. This one-pot protocol involves reacting a phenanthrene-9,10-diamine (B165750) with an aryl iodide and a methyl iodide in the presence of a copper(I) iodide (CuI) catalyst and a 1,10-phenanthroline (B135089) ligand under aerobic conditions. This method offers high regioselectivity, leading to the exclusive formation of the desired 5-methyl-10-phenyl isomer, and provides enhanced yields of 68–72%.

Interactive Table: Comparison of Metal-Catalyzed Synthetic Methods

| Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|

| Pd(0) | Efficient for diaryldihydrophenazine synthesis; products suitable for EL devices. | Not specified | nih.gov |

| CuI / 1,10-phenanthroline | Domino reaction (C-H amination/N-arylation); high regioselectivity; one-pot protocol. | 68-72% |

Iron-Catalyzed Intramolecular Ring-Closing C–H Amination

A novel and efficient approach to synthesizing 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines involves an iron-catalyzed intramolecular ring-closing C–H amination of o-phenylenediamines. core.ac.ukkyoto-u.ac.jp This method provides a direct route to a variety of dihydrophenazine derivatives with regioselective installation of substituents at the 2 and 7 positions of the phenazine (B1670421) core. core.ac.uk

The reaction proceeds via the in-situ generation of magnesium amides from the starting secondary amines. core.ac.uk In the presence of a catalytic amount of an iron salt, such as iron(II) chloride (FeCl2), and a stoichiometric amount of an oxidant like 1,2-dibromoethane, the intramolecular C-H amination takes place to afford the corresponding dihydrophenazine products in acceptable yields. core.ac.uk This strategy is particularly notable for its use of an earth-abundant and less toxic metal catalyst. nih.gov

One-Pot Syntheses from Diarylamines

One-pot syntheses offer a streamlined and efficient alternative for the production of 5,10-diaryl-5,10-dihydrophenazines, starting from readily available diarylamines. researchgate.net An iron-catalyzed C-F amination reaction has been developed for the one-pot synthesis of various 5,10-diaryl-5,10-dihydrophenazines (DADHPs). researchgate.net This process involves the homodimerization of magnesium diarylamides, followed by a defluorinative intramolecular cyclization, which is a double ortho C-F amination. researchgate.net The reaction is catalyzed by FeCl2 and requires a stoichiometric amount of 1,2-dibromoethane, affording the DADHP products with complete regiocontrol. researchgate.net

Another one-pot strategy for synthesizing diarylamines, which can be precursors to dihydrophenazines, involves the use of two different aromatic amines as starting materials. nih.gov This method proceeds through an oxidative dearomatization of an N-sulfonyl protected aniline, followed by a bismuth-catalyzed imino exchange reaction and a subsequent reductive aromatization. nih.gov

A patent also describes a one-pot synthesis for 5,10-dihydrophenazine (B1199026) compounds by reacting a catechol with a 1,2-diaminoaryl compound. google.com This method allows for the subsequent in-situ derivatization at the 5 and 10 positions. google.com The term "one-pot synthesis" in this context implies that the entire reaction sequence can be carried out in a single vessel without the need for isolating intermediate products. google.com

Approaches for the Regioselective Functionalization and Derivatization of the Dihydrophenazine Core

The ability to selectively introduce functional groups onto the 5,10-dihydrophenazine core is crucial for tuning its electronic and physical properties for specific applications. core.ac.uk Various strategies have been developed to achieve regioselective functionalization.

The iron-catalyzed intramolecular ring-closing C–H amination not only provides access to the dihydrophenazine core but also allows for the regioselective installation of substituents such as methyl, fluoro, chloro, and bromo groups at the 2,7-positions. core.ac.uk These substituted products can then serve as scaffolds for further synthetic modifications, including the extension of π-conjugation and the introduction of additional functional groups through standard cross-coupling reactions. core.ac.uk

Derivatization can also be achieved at the nitrogen atoms of the dihydrophenazine ring. For instance, the 5,10-dihydrophenazine product can be reacted with an N-derivatizing agent, such as an alkylating agent, to produce 5-substituted, 10-substituted, or 5,10-disubstituted dihydrophenazines. google.com This alkylation can be performed in a two-phase system using a phase transfer catalyst. google.com

Further modifications can include:

Bromination: Introducing bromine atoms at reactive positions allows for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.

Oxidation: The dihydrophenazine core can be oxidized to generate phenazine 5,10-dioxide derivatives.

Side-Chain Modification: Functional groups like carbamoyl (B1232498) or ester groups can be attached via nucleophilic substitution reactions.

Synthetic Challenges and Efficiency Enhancements in 5,10-Diphenyl-5,10-dihydrophenazine Production

Despite the development of various synthetic methods, challenges remain in the efficient and large-scale production of this compound. One of the primary challenges is the potential for undesired side reactions, such as debromination when working with bromo-substituted starting materials, which can lead to lower yields. core.ac.uk

Interactive Table: Synthetic Challenges and Enhancements

| Challenge | Enhancement Strategy | Key Benefit | Reference |

|---|---|---|---|

| Undesired side reactions (e.g., debromination) | Optimization of reaction conditions. | Improved yield of desired product. | core.ac.uk |

| Multi-step synthesis | Development of one-pot and domino reactions. | Increased efficiency, reduced waste. | google.com |

| Use of expensive catalysts | Employment of iron-based catalysts. | Cost-effective and sustainable synthesis. | core.ac.uk |

| Unclear reaction mechanisms | Further mechanistic studies. | Better reaction control and optimization. | core.ac.uk |

Electronic Structure, Spectroscopy, and Photophysical Phenomena of 5,10 Diphenyl 5,10 Dihydrophenazine

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels and Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of 5,10-diphenyl-5,10-dihydrophenazine. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the molecule's electronic transitions and reactivity.

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for determining these energy levels. For N,N-diaryl dihydrophenazines, the HOMO is typically localized on the electron-rich dihydrophenazine core, while the LUMO characteristics can be influenced by the N-aryl substituents. In the case of this compound, Time-Dependent DFT (TD-DFT) calculations have shown that the initial photoexcitation involves transitions to higher unoccupied orbitals, such as LUMO+1 and LUMO+7, before relaxing to the lowest singlet excited state (S1) associated with the LUMO. nih.gov

The HOMO-LUMO gap is a key parameter in determining the photophysical properties. For instance, in a study of related phenazine-based polymers, cyclic voltammetry was used to estimate the HOMO and LUMO energy levels, which are critical for applications in electrochromic devices. rsc.org While specific energy values for this compound are highly dependent on the computational method and solvent environment, the general principle holds that the phenyl groups modulate the electronic structure compared to simpler alkyl-substituted dihydrophenazines. nih.govrsc.org

| Compound | Orbital | Key Characteristics | Reference |

|---|---|---|---|

| This compound | HOMO | Localized on the dihydrophenazine core. | nih.gov |

| This compound | LUMO | Involved in the lowest singlet excited state (S1) after internal conversion. | nih.gov |

| N,N-Diaryl Dihydrophenazines | HOMO-LUMO Gap | Influences electronic transitions and redox properties. Tunable via substituents. | rsc.org |

Excited State Dynamics and Aromaticity Reversals in Dihydrophenazine Systems

The photophysics of this compound are distinguished by significant changes in molecular geometry and electronic character upon photoexcitation, a phenomenon guided by excited-state aromaticity reversals. acs.orgnih.gov In its ground state (S₀), the 5,10-dihydrophenazine (B1199026) skeleton adopts a bent, butterfly-like conformation. acs.orgnih.gov This structure disrupts the π-conjugation across the molecule. acs.org

Upon absorption of a photon, the molecule transitions to an excited state (S₁), triggering a dramatic conformational change. The central 8π-electron dihydrophenazine ring, which is non-aromatic in the ground state, gains aromatic character in the excited state. acs.orgnih.gov This excited-state aromaticity drives a structural transformation from a bent to a more planar conformation. acs.orgnih.gov This process is a key feature of the excited-state dynamics of this class of molecules. acs.orgnih.gov

This dynamic interplay between structure and aromaticity is sensitive to steric effects. In N,N'-diphenyl-5,10-dihydrophenazine (also referred to as DPP-00), this bent-to-planar transformation is a defining characteristic. acs.orgnih.gov However, introducing bulky substituents on the phenazine (B1670421) core can hinder this planarization, causing the excited state to adopt a twisted conformation instead. acs.orgnih.gov This highlights the delicate balance between steric hindrance and the energetic stabilization gained from excited-state aromaticity. acs.orgnih.gov

Spectroscopic Characterization of Electronic Transitions and Emission Properties (e.g., Intramolecular Charge Transfer, Aggregation-Induced Emission)

The electronic transitions of this compound give rise to its characteristic absorption and emission spectra. The absorption spectrum for N,N'-diphenyl-5,10-dihydrophenazine in solution shows a maximum (λ_max,abs) at approximately 416 nm. acs.org Following excitation, the molecule relaxes and emits light, with an emission maximum (λ_max,em) observed around 459 nm. acs.org The difference between the absorption and emission maxima results in a significant Stokes shift, which is influenced by the dramatic structural reorganization between the ground and excited states. acs.orgnih.gov

The nature of the excited state has been a subject of detailed investigation. Studies on N,N-diaryl dihydrophenazines suggest that the initial photoexcitation involves a state with mixed Intramolecular Charge Transfer (ICT) and Locally Excited (LE) character. nih.govacs.org ICT involves the transfer of electron density from the electron-donating dihydrophenazine core to the phenyl substituents. However, computational studies indicate that after rapid relaxation, the lowest energy singlet and triplet excited states are primarily of LE character. nih.gov The presence of polar CT states can be observed in some derivatives through significant solvatochromic shifts in emission, where the emission wavelength changes with solvent polarity. acs.org

While some complex organic molecules exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated or solid state, the literature on this compound focuses more on its ICT and excited-state structural dynamics. nih.gov In contrast, for some related dihydrophenazine derivatives, steric hindrance can lead to enhanced emission in the solid state, a phenomenon related to AIE. acs.org

| Compound | Absorption Max (λ_max,abs) | Emission Max (λ_max,em) | Key Feature | Reference |

|---|---|---|---|---|

| N,N'-diphenyl-5,10-dihydrophenazine (DPP-00) | 416 nm | 459 nm | Large Stokes shift due to structural relaxation. | acs.org |

| N,N-Diaryl Dihydrophenazines | Solvent Dependent | Solvent Dependent | Emission can show solvatochromic shifts, indicating a polar charge-transfer excited state. | acs.org |

Theoretical and Computational Investigations of Electronic Structure and Photophysics (e.g., DFT, TD-DFT Calculations)

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been indispensable for elucidating the complex electronic structure and photophysical behavior of this compound. nih.govacs.orgacs.org

DFT calculations accurately predict the non-planar, bent geometry of the dihydrophenazine skeleton in the ground state (S₀). acs.orgnih.gov These models are crucial for understanding how steric hindrance from substituents can further increase this bending. acs.orgnih.gov

TD-DFT calculations are employed to explore the properties of the excited states. These studies have confirmed that the S₁ excited state favors a more planar geometry due to the aromaticity gained by the central ring upon excitation. acs.orgnih.gov Furthermore, TD-DFT is used to analyze the nature of electronic transitions. For N,N-diaryl dihydrophenazines, calculations revealed that the initial photoexcitation involves mixed ICT and LE character. nih.gov These computational approaches also allow for the visualization of electron and hole distributions, confirming that upon excitation, electron density can be transferred from the dihydrophenazine unit to the aryl substituents, which is the hallmark of an ICT state. nih.govacs.org The computational results have been vital in explaining experimental observations, such as the large Stokes shifts and the impact of solvent polarity on emission spectra. acs.orgacs.org

Redox Chemistry and Electrochemistry of 5,10 Diphenyl 5,10 Dihydrophenazine and Its Derivatives

Formation and Stability of Radical Cations and Dications

5,10-dihydrophenazines can undergo sequential one-electron oxidations to form a stable radical cation and a subsequent dication. The parent 5,10-diphenyl-5,10-dihydrophenazine (DPPZ) can be oxidized to its corresponding radical cation (DPPZ•+) and dication (DPPZ2+). The stability of these oxidized species is a key feature of this class of compounds.

The formation of the radical cation is often achieved through chemical or electrochemical oxidation. The resulting radical cation is notably persistent, a property attributed to the delocalization of the unpaired electron across the phenazine (B1670421) core and the N-phenyl groups. This stability is crucial for their application as photoredox catalysts. For instance, dihydrophenazine-based photoredox catalysts are designed to be strong excited-state reductants and possess favorable photophysical and electrochemical properties, making them sustainable alternatives to precious metal-based catalysts. chemicalbook.com

The stability of the radical cations can, however, be influenced by the solvent environment. nih.gov Studies on related dihydrophenazine derivatives have shown that the core positions can be susceptible to side reactions, although substitution at these positions, such as with 2-naphthyl groups, can enhance stability by protecting the core. nih.gov The corresponding phenazine cation's stability is further enhanced according to Hückel's aromaticity rules. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry and Redox Potentials)

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of this compound and its derivatives. CV studies reveal that these compounds typically exhibit two distinct and reversible or quasi-reversible one-electron oxidation waves. These waves correspond to the sequential formation of the radical cation and the dication.

The electrochemical properties of polymers containing the 5,10-diphenyl-dihydrophenazine moiety have been explored. For example, a poly(aryl ether sulfone) containing this redox-active center (PAS-DPPZ) showed two pairs of redox peaks in its cyclic voltammogram. mdpi.com The oxidation peak potentials were approximately 3.5 V and 4.1 V (vs. Li/Li+), with the corresponding reduction peaks at about 3.0 V and 3.8 V (vs. Li/Li+). mdpi.com The excellent overlap of the CV curves after thousands of cycles indicates the high electrochemical stability of the material. mdpi.comnih.gov

The redox potentials are sensitive to the substitution pattern on the phenazine core and the N-aryl groups. Electron-donating or electron-withdrawing substituents can modulate the ease of oxidation. For instance, in a study of various pyrazine (B50134) derivatives, it was observed that the type and number of substituents significantly impact the redox response. dtu.dk

Below is a data table summarizing the electrochemical data for a polymer incorporating 5,10-diphenyl-dihydrophenazine.

| Compound/Material | Oxidation Peak Potentials (V vs. Li/Li+) | Reduction Peak Potentials (V vs. Li/Li+) | Measurement Conditions |

| PAS-DPPZ | ~3.5 and ~4.1 | ~3.0 and ~3.8 | Scan rate: 0.1 mV/s |

Table 1: Redox Potentials of a 5,10-Diphenyl-dihydrophenazine-containing Polymer.

Electron Transfer Mechanisms and Redox Cycles

The redox activity of this compound is characterized by a two-step electron transfer process. The first step is the one-electron oxidation of the neutral molecule to its radical cation, and the second step is the further one-electron oxidation of the radical cation to the dication. This can be represented by the following redox cycle:

DPPZ ⇌ DPPZ•+ + e- DPPZ•+ ⇌ DPPZ2+ + e-

These electron transfer reactions are fundamental to the compound's function in various applications. In the context of photoredox catalysis, the ground state of the neutral dihydrophenazine can be excited by light to a higher energy state, which is a potent reductant. Upon donating an electron, it forms the stable radical cation. This radical cation can then participate in further redox reactions, either by being reduced back to the neutral state to complete the catalytic cycle or by being further oxidized.

Conformational Dynamics and Crystallographic Analysis of 5,10 Diphenyl 5,10 Dihydrophenazine

Molecular Conformation in Ground and Excited States

In its ground state, 5,10-diphenyl-5,10-dihydrophenazine adopts a significantly non-planar, saddle-shaped conformation. researchgate.net This folding of the central dihydrophenazine ring is a defining structural characteristic. However, the molecule's conformation changes upon electronic excitation.

Studies on analogous N,N'-disubstituted dihydrophenazine derivatives indicate that upon excitation, the molecule undergoes a process of geometry planarization. acs.org This excited-state conformational change is a key aspect of its photophysical behavior. The transition from a folded ground state to a more planar excited state results in a remarkably large Stokes-shifted emission, which is the difference between the wavelengths of maximum absorption and maximum emission. acs.org This phenomenon is observed regardless of solvent polarity, underscoring its intramolecular origin. acs.org The process can be conceptualized as a sequential, three-step kinetic model: initial intramolecular charge transfer upon excitation, followed by a combination of polarization stabilization and skeletal motion toward a more planar conformation. acs.org

| State | Key Conformational Feature | Implication |

| Ground State | Non-planar, saddle-shaped | Stable, low-energy conformation |

| Excited State | Undergoes planarization | Leads to large Stokes-shifted emission |

Influence of Steric Hindrance on Conformational and Electronic Coupling

The pronounced saddle shape of this compound in its ground state is largely dictated by steric hindrance. The two bulky phenyl groups attached to the nitrogen atoms prevent the molecule from adopting a planar structure.

This steric-induced distortion has significant electronic consequences. The non-planar conformation weakens the electronic coupling between the dihydropyrazine (B8608421) nitrogen atoms and the aromatic π-system. researchgate.net Specifically, the electron-donating capacity of the nitrogen atoms towards the phenazine (B1670421) core is diminished due to the distorted geometry. researchgate.net

Furthermore, this steric hindrance plays a crucial role during the excited-state dynamics. As the molecule moves toward a more planar conformation after excitation, the N,N'-diphenyl substituents create a steric barrier. acs.org This can lead to the formation of a local minimum or intermediate state along the relaxation pathway from the initial excited state to the final, more planar emissive state. acs.org The presence of this intermediate, resulting from the steric clash of the phenyl groups, contributes to the complex photophysical properties observed in these types of molecules. acs.org

| Factor | Influence on Conformation | Influence on Electronic Properties |

| Steric Hindrance | Induces a non-planar, saddle-shaped structure. | Weakens electron-donation from nitrogen atoms to the phenazine core. |

| (from Phenyl Groups) | Creates a barrier to full planarization in the excited state. | Contributes to the formation of an intermediate excited state. |

X-ray Crystallographic Insights into Solid-State Structures and Conformational Distortions

X-ray crystallography provides definitive evidence for the solid-state structure of this compound and its derivatives. This analytical technique is critical for confirming the precise molecular geometry, including the dihedral angles between the various aromatic rings.

Crystallographic analyses have confirmed the saddle-like conformation of these molecules in the solid state. researchgate.net These studies provide a static picture that validates the conformational distortions inferred from spectroscopic and computational methods. The data reveals a folded dihydrophenazine core, with the N-phenyl groups situated in specific orientations that minimize steric strain. In some cases, two-electron oxidation of the dihydrophenazine core can lead to a dramatic conformational change toward a more planar, aromatized dication, which can also be isolated and studied crystallographically. nih.gov

| Crystallographic Finding | Structural Detail | Reference |

| Overall Conformation | Confirms a non-planar, saddle-like structure in the solid state. | researchgate.net |

| Core Structure | The central dihydrophenazine ring is significantly folded. | researchgate.net |

| Oxidized State | Two-electron oxidation can induce a dramatic change to a planar conformation. | nih.gov |

Advanced Material Science and Catalytic Applications of 5,10 Diphenyl 5,10 Dihydrophenazine

Applications in Organic Electronic Devices

The unique optoelectronic properties of the 5,10-diphenyl-5,10-dihydrophenazine core structure make it a valuable component in the fabrication of advanced organic electronic devices. Its ability to act as a strong electron donor and undergo stable, reversible redox reactions is central to its function in light-emitting diodes and electrochromic systems.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

The 5,10-dihydrophenazine (B1199026) (DHPZ) unit is a powerful electron donor that has been successfully incorporated into emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials are particularly effective in designs that leverage Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows OLEDs to overcome the statistical limitation of fluorescence, which only harvests singlet excitons (25% of the total), by enabling the conversion of non-emissive triplet excitons (75%) into emissive singlet ones. researchgate.net This process, known as reverse intersystem crossing (RISC), can theoretically enable 100% internal quantum efficiency (IQE). researchgate.net

For TADF to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small. The twisted, donor-acceptor (D-A) architecture of molecules incorporating the DHPZ framework facilitates a small ΔEST. Research has shown that by pairing the 5,10-dihydrophenazine donor with various electron-acceptor units, it is possible to create a range of TADF emitters with tunable emission colors from green to orange and ΔEST values between approximately 0 and 0.19 eV. researchgate.net

One specific derivative, 4,4'-(phenazine-5,10-diyl)dibenzonitrile, which uses the 5,10-dihydrophenazine core as the donor and two benzonitrile (B105546) groups as acceptors, exhibits a ΔEST of 0.10 eV. researchgate.net OLEDs fabricated with this type of emitter have achieved external quantum efficiencies (EQEs) of up to 12%, surpassing the theoretical maximum for conventional fluorescent emitters. researchgate.net

Table 1: Performance of select Dihydrophenazine-based TADF Emitters in OLEDs

| Emitter Compound | Emission Color | Max. External Quantum Efficiency (EQE) | Singlet-Triplet Energy Gap (ΔEST) | Ref. |

|---|---|---|---|---|

| Dihydrophenazine-Benzonitrile Derivative | Green-Orange | 12% | ~0–0.19 eV | researchgate.net |

| 4,4'-(phenazine-5,10-diyl)dibenzonitrile | - | 5-8% | 0.10 eV | researchgate.net |

Note: Data for specific derivatives are included to illustrate the capabilities of the dihydrophenazine framework.

Electrochromic Systems

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. The stable and reversible redox activity of the this compound moiety makes it an excellent candidate for electrochromic applications, such as smart windows and displays.

When integrated into a high-performance polymer backbone like poly(aryl ether sulfone), the dihydrophenazine unit imparts robust electrochemical properties. mdpi.comnih.gov A polymer containing 60% of the phenazine-based redox center (PAS-DPPZ-60) has demonstrated exceptional stability in electrochromic switching. mdpi.comnih.gov Cyclic voltammetry curves for this material show minimal change even after thousands of cycles, indicating high electrochemical stability. mdpi.comnih.gov

Spectroelectrochemical measurements confirm the material's electrochromic potency. mdpi.com When used as an electrochromic material, PAS-DPPZ-60 showed only a slight decrease in optical contrast (ΔT) after 600 continuous cycles over 12,000 seconds, highlighting its durability for long-term applications. mdpi.com

Table 2: Electrochromic Performance of a Polymer (PAS-DPPZ-60) Containing the this compound Moiety

| Property | Value/Observation | Ref. |

|---|---|---|

| Electrochemical Stability | Cyclic voltammetry curves nearly overlap after thousands of cycles. | mdpi.comnih.gov |

| Optical Contrast Stability | Slight attenuation in transmittance change (ΔT) after 600 cycles (12,000 s). | mdpi.com |

Roles in Photoredox Catalysis

N,N'-diaryldihydrophenazines have emerged as a powerful class of organic photoredox catalysts, offering a sustainable and cost-effective alternative to precious-metal complexes like those based on iridium and ruthenium. nih.govnih.gov Their highly reducing excited states are key to their catalytic activity. researchgate.net

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a technique for creating well-defined polymers with controlled molecular weights and low dispersity. Diaryl dihydrophenazines were the first examples of visible-light O-ATRP catalysts capable of achieving control comparable to conventional metal-catalyzed ATRP. nih.gov

The catalytic cycle relies on the photophysical properties of the dihydrophenazine. Upon irradiation with light, the catalyst reaches an excited state that is strongly reducing and can activate an alkyl halide initiator to start the polymerization. The resulting catalyst radical cation is stable and sufficiently oxidizing to deactivate the growing polymer chain, which is crucial for maintaining control over the polymerization process. nih.gov

The effectiveness of these catalysts is influenced by their photophysical properties, which can be tuned by changing solvents or modifying their chemical structure. For instance, a derivative known as N,N-di(2-naphthyl)-5,10-dihydrophenazine shows a significant increase in its triplet excited-state lifetime (from 4.3 µs to 15.2 µs) when the solvent is changed from dimethylacetamide to tetrahydrofuran, leading to a more controlled polymerization of n-butyl acrylate (B77674) with low dispersity (Đ < 1.2). bohrium.comnih.gov

Table 3: Photophysical and Redox Properties of a Dihydrophenazine Catalyst (N,N-di(2-naphthyl)-5,10-dihydrophenazine)

| Property | Value (in DMAc) | Value (in THF) | Ref. |

|---|---|---|---|

| Intersystem Crossing Quantum Yield (ΦISC) | 0.02 | 0.30 | bohrium.com |

| Singlet Excited-State Lifetime (τSinglet) | 3.81 ns | 21.5 ns | bohrium.com |

| Triplet Excited-State Lifetime (τTriplet) | 4.3 µs | 15.2 µs | bohrium.com |

Metal-Free Catalytic Systems in Organic Synthesis

Beyond polymerization, dihydrophenazine derivatives serve as highly efficient, metal-free photocatalysts in organic synthesis. nih.gov They can drive reactions that traditionally require expensive and toxic heavy metals, aligning with the principles of green chemistry.

One prominent example is the alkylation of silyl (B83357) enol ethers to produce aryl alkyl ketones. A study demonstrated that 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine, a derivative of the core compound, out-competed a commonly used iridium complex in this reaction. nih.gov The reaction proceeds smoothly under visible light at room temperature. nih.gov The success of the dihydrophenazine catalyst is attributed to a combination of enhanced properties: a long-lived triplet excited state, strong reducing ability, high stability of the radical cation formed after electron transfer, and chemical inertness towards the reactants. nih.govbohrium.com

Development as Organic Battery Electrode Materials

The search for sustainable and high-performance energy storage has led to the development of organic electrode materials, which offer advantages like resource abundance and structural diversity. Materials incorporating the 5,10-dihydrophenazine motif have been identified as superior organic cathode materials for rechargeable batteries, including lithium-ion, dual-ion, and zinc-ion systems. mdpi.comresearchgate.netrsc.orgresearchgate.net

The redox activity of the phenazine (B1670421) core allows for the storage and release of energy through multi-electron transfer processes. mdpi.comrsc.org When polymerized, these materials become insoluble in battery electrolytes, enhancing their stability and cycle life.

A polymer incorporating the this compound unit (PAS-DPPZ) functions as a cathode material with a theoretical specific capacity of 126 mAh g⁻¹. mdpi.comnih.gov In practical tests, it demonstrated an initial discharge capacity of about 76 mAh/g and maintained 82.6% of this capacity after 100 cycles at a 0.1 C rate. mdpi.comnih.gov Other dihydrophenazine-based copolymers have shown even higher performance, with impressive rate capabilities. For example, a copolymer of dihydrophenazine and diphenylamine (B1679370) (PDPAPZ) reached a specific capacity of 101 mAh g⁻¹ at a high current density of 5 A g⁻¹ in a lithium cell. researchgate.net

Furthermore, composites made by combining dihydrophenazine oligomers with multi-walled carbon nanotubes (MWCNTs) have shown significantly enhanced performance, with one composite delivering an initial discharge capacity of up to 303 mAh g⁻¹ and retaining 252 mAh g⁻¹ after 300 cycles. rsc.org

Table 4: Performance of Various Dihydrophenazine-Based Organic Cathode Materials

| Material | Battery Type | Specific Capacity | Capacity Retention | Rate Capability | Ref. |

|---|---|---|---|---|---|

| PAS-DPPZ | Li-ion | 126 mAh g⁻¹ (theoretical), ~76 mAh g⁻¹ (initial) | 82.6% after 100 cycles @ 0.1C | 27 mAh g⁻¹ @ 0.5C | mdpi.comnih.gov |

| PMPPZ | Li-ion | 88 mAh g⁻¹ (initial) | - | - | rsc.org |

| PMEPZ | Li-ion | 152 mAh g⁻¹ (initial) | - | - | rsc.org |

| PMEPZ-MWCNTs | Li-ion | 303 mAh g⁻¹ (initial) | 252 mAh g⁻¹ after 300 cycles | - | rsc.org |

| PDPAPZ | Li-ion / Dual-ion | - | 86% after 100 cycles | 101 mAh g⁻¹ @ 5 A g⁻¹ | researchgate.net |

Integration within Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The incorporation of this compound and its derivatives into COFs and MOFs has led to the creation of highly ordered, porous materials with tunable properties. The redox-active nature of the dihydrophenazine core is a key feature that imparts interesting functionalities to these frameworks, particularly in catalysis and photocatalysis.

COFs constructed from dihydrophenazine-based monomers have demonstrated potential as robust platforms for photocatalytic applications. For instance, a three-dimensional COF, designated as 3D-PN-2, was synthesized using a 5,10-di(4-formylphenyl)-5,10-dihydrophenazine monomer. This COF exhibits an 11-fold interpenetrated diamondoid (dia) topology and possesses good thermal and chemical stability nih.gov. The optical and redox properties of 3D-PN-2 are particularly noteworthy. It displays broad absorption in the UV-visible region with an absorption edge at 630 nm and a band gap of 2.11 eV. Cyclic voltammetry studies revealed the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to be -4.50 eV and -2.39 eV, respectively, suggesting its promise as a candidate for photocatalysis nih.gov.

In another study, a phenazine-based 2D COF (Phen-COF) was utilized for the photocatalytic reduction of CO₂. This COF demonstrated enhanced catalytic performance compared to the monomeric phenazine, producing significantly more carbon monoxide, formate, and oxalate (B1200264) under similar irradiation conditions researchgate.net. This highlights the beneficial role of the ordered COF architecture in facilitating efficient and selective CO₂ conversion researchgate.net.

| COF Designation | Monomer(s) | Topology | Band Gap (eV) | HOMO (eV) | LUMO (eV) | Potential Application |

| 3D-PN-2 | 5,10-di(4-formylphenyl)-5,10-dihydrophenazine, Tetrakis(4-aminophenyl)methane | 11-fold interpenetrated dia | 2.11 | -4.50 | -2.39 | Photocatalysis |

| Phen-COF | Phenazine-based monomers | 2D | - | - | - | Photocatalytic CO₂ reduction |

The integration of dihydrophenazine derivatives into MOFs has been explored for applications in heterogeneous catalysis. A zinc-based MOF, Zr-PZDB, was designed with 4,4'-(phenazine-5,10-diyl)dibenzoate (PZDB) linkers. This MOF serves as a heterogeneous donor catalyst, enhancing electron donor-acceptor photoactivation d-nb.info. The rigid structure of the MOF provides a protective environment for the photocatalytic centers, preventing decomposition that can occur in homogeneous catalytic systems d-nb.info. The catalytic performance of such MOFs can be significantly enhanced by downsizing the crystallites, which increases the surface area and the number of accessible active sites.

The redox activity of the dihydrophenazine unit within MOFs can be harnessed for catalytic cycles. The ability to switch between the neutral dihydrophenazine and its radical cation or dication states is crucial for its catalytic function.

| MOF Designation | Metal Node | Organic Linker | Catalytic Application | Key Feature |

| Zr-PZDB | Zr₆-clusters | 4,4'-(phenazine-5,10-diyl)dibenzoate (PZDB) | Heterogeneous electron donor-acceptor catalysis | Enhanced photoactivation and catalyst stability |

Other Emerging Applications in Advanced Materials (e.g., Organic Photovoltaics, Organic Ferromagnets)

Beyond porous frameworks, this compound and its derivatives are finding applications in other advanced materials, primarily due to their favorable electronic and magnetic properties.

In the field of organic photovoltaics, derivatives of this compound are being investigated as hole transport materials (HTMs). The HOMO and LUMO energy levels of these compounds can be tuned by modifying their molecular structure, allowing for better energy level alignment with other components of the solar cell, which is crucial for efficient charge extraction and transport mdpi.com. For instance, the HOMO and LUMO energy levels of some dihydrophenazine derivatives have been determined by cyclic voltammetry to be in the range of -4.90 to -5.70 eV and -3.10 to -3.36 eV, respectively researchgate.net. These values are suitable for use as hole transport layers in perovskite solar cells and other types of organic solar cells d-nb.info.

While specific performance data for OPVs utilizing this compound as the primary hole transport layer is still emerging, the favorable electronic properties suggest its potential to contribute to high power conversion efficiencies (PCE). The development of efficient and stable HTMs is a critical area of research for advancing OPV technology.

| Compound Type | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Potential Role in OPVs |

| Dihydrophenazine derivatives | -4.90 to -5.70 | -3.10 to -3.36 | Hole Transport Layer (HTL) |

The ability of this compound to form stable radical cations upon oxidation is the foundation for its potential application in organic ferromagnets researchgate.netmdpi.com. These radical cations possess an unpaired electron, giving them paramagnetic properties. The goal in designing organic ferromagnets is to achieve long-range ferromagnetic ordering of these unpaired spins.

The isolation and characterization of crystalline radical cations of N,N'-disubstituted dihydrophenazines have been a significant step in this direction. Electron paramagnetic resonance (EPR) spectroscopy has been used to study the electronic structures of these radical cations researchgate.net. The stability of these radical cations is a crucial factor, and research has shown that they can be quite persistent, which is a prerequisite for their use in magnetic materials researchgate.netmdpi.com. While the creation of a bulk organic ferromagnet based on this compound remains a challenge, the fundamental properties of its radical cations make it a promising candidate for further research in this area.

Future Research Directions and Perspectives on 5,10 Diphenyl 5,10 Dihydrophenazine

Novel Derivatization Strategies for Tunable Properties

Future research into 5,10-diphenyl-5,10-dihydrophenazine is heavily focused on developing novel derivatization strategies to precisely tune its electronic and physical properties. The core concept is that the dihydrophenazine scaffold is a versatile building block that can be chemically modified to enhance its performance in various applications.

One promising avenue is the synthesis of various 5,10-diaryl-5,10-dihydrophenazines through innovative, efficient methods. For instance, a one-pot synthesis using iron-catalyzed C-F amination has been developed, which allows for the creation of these compounds with complete regiocontrol. researchgate.net Another advanced method involves a Palladium(0)-mediated cross-coupling reaction, which has proven effective for synthesizing these derivatives. researchgate.net These modern synthetic strategies are moving beyond traditional methods to offer better yields and control over the final molecular structure.

Derivatization is not limited to the aryl groups at the 5 and 10 positions. Research also explores reactions at other positions on the phenazine (B1670421) core and the use of different N-derivatizing agents, such as alkylating agents, to create a wide library of compounds. google.com The goal of these modifications is often to enhance specific biological or electronic properties. For example, changing the substituents can alter the compound's redox potential, photostability, and solubility, making it suitable for different functions. A key example is the comparison between phenyl and naphthyl substituents, where the latter creates a more powerful photoredox catalyst.

| Derivatization Strategy | Reagents/Catalysts | Purpose |

| Iron-Catalyzed C-F Amination | FeCl₂, 1,2-dibromoethane | One-pot synthesis of 5,10-diaryl derivatives with high regiocontrol. researchgate.net |

| Palladium-Mediated Cross-Coupling | Pd(0) catalyst | Efficient synthesis of 5,10-diaryl derivatives for electronic applications. researchgate.net |

| N-Alkylation | Alkylating agents | To produce 5,10-dialkyl-5,10-dihydrophenazines for applications like dyes. google.com |

| N-Arylation | 2-naphthyl substituents | To create powerful organic photoredox catalysts with strong reduction potentials. |

Advanced Spectroscopic and Structural Characterization Methodologies

A deeper understanding of the structure-property relationships in this compound and its derivatives relies on advanced characterization techniques. The phenazine family is known for its unique non-planar "butterfly" structure, which dictates its electronic properties and how molecules pack in a solid state. nih.gov

X-ray crystallography is a critical tool for providing definitive proof of molecular conformation, including the characteristic butterfly-like bend in the dihydrophenazine ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of newly synthesized derivatives. nih.govambeed.com

To probe the electronic and optical properties, which are vital for applications in electronics, UV-visible (UV-Vis) absorption spectroscopy is employed. Studies on polymers incorporating the dihydrophenazine moiety show characteristic absorption peaks that can be correlated with the concentration of the phenazine units in the material. mdpi.com For a more detailed analysis of redox behavior, cyclic voltammetry is used to measure the electrochemical properties of the molecules, which is crucial for their use in batteries and electrochromic devices. nih.gov

| Methodology | Information Obtained | Relevance |

| X-Ray Crystallography | Precise 3D molecular structure, bond angles, and packing. nih.gov | Confirms the non-planar butterfly conformation, which influences electronic properties. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms and chemical environment. nih.govambeed.com | Essential for verifying the successful synthesis of new derivatives. nih.gov |

| UV-Visible Spectroscopy | Electronic absorption properties and optical band gap. mdpi.com | Characterizes the light-absorbing capabilities for applications in photocatalysis and optoelectronics. mdpi.com |

| Cyclic Voltammetry | Redox potentials and electrochemical stability. nih.gov | Determines suitability for redox-active applications like batteries and electrochromic materials. nih.gov |

| Density Functional Theory (DFT) | Optimized molecular structure and electronic properties. nih.gov | Complements experimental data and helps rationalize spectroscopic findings. nih.gov |

Tailoring Molecular Design for Enhanced Performance in Specific Applications

The primary driver for developing new derivatives of this compound is to tailor its molecular structure for superior performance in specific, high-value applications.

Organic Electronics: Dihydrophenazine derivatives have shown significant promise as materials for organic light-emitting diodes (OLEDs). Specifically, certain 5,10-diaryl-dihydrophenazines have been identified as excellent hole injection materials in electroluminescent (EL) devices, a critical function for efficient device operation. researchgate.net

Energy Storage and Electrochromics: A highly successful strategy involves incorporating the 5,10-dihydrophenazine (B1199026) unit into high-performance polymers, such as poly(aryl ether sulfone) (PAS). mdpi.comnih.gov This creates materials with built-in electrochemical activity. As an electrochromic material, one such polymer demonstrated remarkable stability, with only slight attenuation after 600 cycles. nih.gov When tested as a cathode material for an organic battery, a PAS-dihydrophenazine polymer showed a theoretical specific capacity of 126 mAh g⁻¹ and maintained 82.6% of this capacity after 100 cycles. nih.gov

Photoredox Catalysis: Derivatives of 5,10-dihydrophenazine are emerging as sustainable alternatives to expensive and toxic precious metal catalysts (e.g., iridium). By replacing the phenyl groups with 2-naphthyl groups, researchers have created a potent organic photoredox catalyst. chemicalbook.com This catalyst is a strong reductant in its excited state and can be used to drive a variety of chemical reactions using visible light, including atom transfer radical polymerization (ATRP) and CO₂ reduction. chemicalbook.com

| Application | Molecular Design Strategy | Key Performance Metric |

| Organic Light-Emitting Diodes (OLEDs) | Use of 5,10-diaryl-dihydrophenazines. researchgate.net | Excellent performance as a hole injection material. researchgate.net |

| Organic Batteries | Incorporation into a poly(aryl ether sulfone) backbone. nih.gov | Capacity retention rate of 82.6% after 100 cycles. nih.gov |

| Electrochromic Devices | Integration into a poly(aryl ether sulfone) backbone. nih.gov | Stable performance with minimal degradation after thousands of cycles. nih.gov |

| Photoredox Catalysis | Substitution with 2-naphthyl groups to form 5,10-di(2-naphthyl)-5,10-dihydrophenazine. | Acts as a sustainable replacement for iridium-based catalysts. chemicalbook.com |

Interdisciplinary Research Avenues and Computational Chemistry Advancements

The future of this compound research lies at the intersection of multiple scientific disciplines. Its study is no longer confined to traditional organic chemistry but extends into materials science, sustainable energy, and medicinal chemistry. mdpi.comrsc.org The reversible redox dynamics between the dihydrophenazine and its oxidized phenazine form are being leveraged in conjugated microporous polymers for the photocatalytic production of hydrogen peroxide, a key goal in sustainable fuel generation. rsc.org Furthermore, preliminary studies have explored the potential antimicrobial and anticancer properties of related compounds, opening avenues for future biomedical research.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal and expanding role in this field. nih.gov Computational models are used to predict how structural modifications will impact the molecule's properties before synthesis is ever attempted, saving time and resources. These models can accurately predict molecular geometry, rationalize spectroscopic data, and elucidate complex reaction mechanisms. nih.gov For example, computational investigations were key to understanding how the reversible phenazine/dihydrophenazine conversion enhances oxygen reduction for H₂O₂ production, by revealing that it lowers the energy barrier for the reaction. rsc.org This synergy between experimental work and computational modeling accelerates the discovery and optimization of new materials for advanced applications.

Q & A

Q. What are the established synthetic routes for 5,10-diphenyl-5,10-dihydrophenazine, and what are their critical reaction parameters?

Answer: The compound is typically synthesized via two primary routes:

- Reduction of phenazine derivatives followed by alkylation or arylation. For example, phenazine is reduced to dihydrophenazine, then functionalized via Buchwald–Hartwig coupling with aryl halides (e.g., 4-bromobenzonitrile) to introduce phenyl groups. Yields range from 65–78% under optimized conditions .

- Direct alkylation/arylation of dihydrophenazine precursors using alkyl/aryl halides in the presence of bases like K₂CO₃ and catalysts such as 18-crown-5.

Key Parameters:

- Temperature control (e.g., 0°C → rt for stepwise reactions).

- Choice of solvent (DMF, toluene, or dioxane).

- Catalyst selection (e.g., Pd-based catalysts for cross-coupling).

Table 1: Synthetic Methods and Yields

| Method | Reactants | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig coupling | 4-bromobenzonitrile | Pd catalyst, K₂CO₃ | 65–78 | |

| Direct alkylation | Methyl iodide | NaH, DMF | 40–60 |

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- X-ray crystallography : Determines crystal packing and confirms the planar structure of the phenazine core. For example, salts like 5,10-dihydro-5,10-dialkyl-phenaziniumyl-PF₆⁻ crystallize in specific lattice arrangements, revealing intermolecular interactions .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and monitor reaction progress.

- Mass spectrometry : Validates molecular weight and purity.

- Combustion analysis : Confirms elemental composition (C, H, N) .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving sterically hindered aryl halides?

Answer: Low yields often arise from steric hindrance or electronic deactivation. Strategies include:

- Optimizing catalyst systems : Use bulky ligands (e.g., DavePhos) to enhance steric tolerance .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sluggish steps.

- Pre-functionalization : Introduce directing groups to facilitate coupling at less hindered positions .

Table 2: Yield Optimization Strategies

| Challenge | Solution | Yield Improvement | Reference |

|---|---|---|---|

| Steric hindrance | Bulky Pd catalysts | +15–20% | |

| Electron-deficient aryl | Microwave activation | +10–25% |

Q. How can structural discrepancies between computational models and experimental data (e.g., X-ray) be resolved?

Answer: Discrepancies often stem from dynamic effects (e.g., solvation, crystal packing) not captured in static computations. Methodological steps include:

- DFT calculations with dispersion corrections : Accounts for van der Waals interactions in crystal lattices .

- Temperature-dependent crystallography : Identifies conformational flexibility in the solid state.

- Comparative NMR in solution vs. solid-state : Detects solvent-induced structural changes .

Q. What strategies enhance the thermal stability of this compound derivatives for material science applications?

Answer: Thermal stability is critical for applications like organic electronics. Approaches include:

- Rigid substituent incorporation : Electron-withdrawing groups (e.g., nitriles) stabilize the π-system and reduce decomposition .

- Co-crystallization with inorganic anions : PF₆⁻ or ClO₄⁻ counterions improve thermal resilience by enhancing lattice stability .

Table 3: Thermal Stability Data

| Derivative | Decomposition Temp. (°C) | Counterion | Reference |

|---|---|---|---|

| pBN (4,4'-dibenzenitrile) | 290 | None | |

| E2P⁺-PF₆⁻ | >350 | PF₆⁻ |

Q. How can researchers validate the redox activity of this compound in electrochemical studies?

Answer:

- Cyclic voltammetry (CV) : Measures oxidation/reduction potentials. The compound typically shows reversible peaks at −0.5 to +0.3 V (vs. Ag/AgCl) due to its dihydrophenazine core .

- In situ spectroelectrochemistry : Correlates electronic transitions (UV-Vis) with redox states.

- EPR spectroscopy : Detects radical intermediates during electron transfer .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or sublimation for dihydrophenazine derivatives .

- Exothermic reactions : Use flow chemistry for controlled heat dissipation in alkylation steps .

- Solvent recovery : Implement green solvents (e.g., cyclopentyl methyl ether) to reduce waste .

Q. How does substituent position (para vs. meta) influence the electronic properties of this compound?

Answer:

- Para-substituents : Enhance conjugation, reducing bandgap (e.g., pBN vs. mBN derivatives) .

- Meta-substituents : Introduce torsional strain, increasing HOMO-LUMO gaps.

- Quantitative analysis : DFT calculations show a 0.3 eV difference in bandgap between para and meta isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.